
((S)-(2-Amino-4-méthyl-pentyl)-carbamique acide tert-butyle ester
Vue d'ensemble
Description
-(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester, more commonly referred to as SAMP-TBE, is a synthetic organic compound that has been used in a variety of scientific research applications. SAMP-TBE has many unique properties that makes it a useful tool for researchers, including its ability to act as a substrate for a variety of enzymes, its lack of toxicity, and its low cost.
Applications De Recherche Scientifique
Synthèse peptidique en phase solide (SPPS)
Ce composé est un acide aminé protégé en N-terminal utilisé en synthèse peptidique en phase solide (SPPS) pour produire des peptides uniques contenant des résidus d'ester tert-butylique de glutamate . Ce processus est crucial pour la production de peptides, qui ont une large gamme d'applications dans la recherche biologique et le développement de médicaments .
Surrogates de groupe carboxyle masqués
Les esters d'acides aminés tert-butyliques, comme ce composé, sont largement utilisés comme surrogates de groupe carboxyle masqués dans la synthèse chimique des peptides . Cela permet la protection et la déprotection sélectives des groupes carboxyle, ce qui est une étape clé dans la synthèse de molécules organiques complexes .
Recherche sur le cancer
Le composé a été utilisé dans la synthèse et l'évaluation de deux séries de prodrogues d'amides d'acide L-γ-méthylèneglutamique ester tert-butylique et ester éthylique . Ces prodrogues ont été trouvées pour supprimer la croissance des cellules cancéreuses du sein . Ces recherches pourraient potentiellement conduire au développement de nouveaux traitements pour le traitement de multiples sous-types de cancer du sein .
Synthèse d'amines cycliques chirales 2-substituées
En 2014, Kudale et ses collaborateurs ont révélé une méthode asymétrique simple pour préparer des amines cycliques chirales 2-substituées à 4, 5 et 6 chaînons en utilisant le (S)-tert-butanesulfinamide comme auxiliaire chiral . Cette méthode pourrait potentiellement être appliquée à la synthèse d'amines cycliques chirales 2-substituées en utilisant «(S)-(2-Amino-4-méthyl-pentyl)-carbamique acide tert-butyle ester» comme matériau de départ .
Études pharmacocinétiques
Des études pharmacocinétiques (PK) ont été réalisées sur l'amide d'acide L-γ-méthylèneglutamique principal (composé 5) afin d'établir la distribution tissulaire spécifique et d'autres paramètres PK . Ce composé a montré une exposition modérée au cerveau avec une demi-vie de 0,71 h et une bonne distribution tissulaire dans le rein et le foie . Ces informations sont cruciales pour comprendre le comportement du composé dans le corps et pourraient éclairer la conception de nouveaux médicaments .
Inhibition du métabolisme de la glutamine dans le cancer
Dans les cellules cancéreuses, la glutaminolyse est la principale source de précurseurs biosynthétiques, et les efforts récents visant à développer des analogues d'acides aminés pour inhiber le métabolisme de la glutamine dans le cancer ont été importants . Le composé pourrait potentiellement être utilisé dans ce contexte, compte tenu de sa similitude structurale avec la glutamine .
Mécanisme D'action
Target of Action
The primary targets of (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester are carboxylic acids and alcohols . The compound acts as a protecting group for these targets, preventing their reaction with various nucleophiles and reducing agents .
Mode of Action
The compound interacts with its targets through a process known as esterification . This involves the formation of an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol may then add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of thioesters and thioacids . It is involved in the synthesis of N-urethane-protected α-amino/peptide thioacids from their corresponding acids and Na2S . The chemistry is compatible with a wide variety of urethane protecting groups, side-chain functionalities, and sterically hindered amino acids .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its structure and the environment. The tert-butyl ester group is known for its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . This contributes to its bioavailability.
Result of Action
The result of the compound’s action is the formation of tert-butyl esters and ethers from carboxylic acids and alcohols . These products are stable and can be used in further reactions. The compound’s action also prevents the polymerization of the amino acids and minimizes undesirable side reactions during the synthetic process .
Action Environment
The action, efficacy, and stability of (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester are influenced by environmental factors such as temperature, pH, and the presence of other reactants. For instance, the compound’s tert-butylation reactions proceed much faster and in higher yields at certain temperatures . Additionally, the compound’s stability and reactivity can be affected by the presence of strong nucleophiles or reducing agents .
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-2-amino-4-methylpentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-8(2)6-9(12)7-13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUFVQWMZAPPGI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


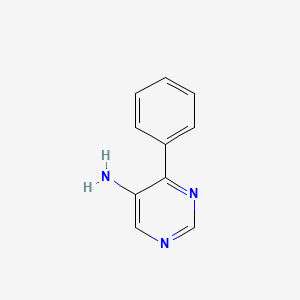

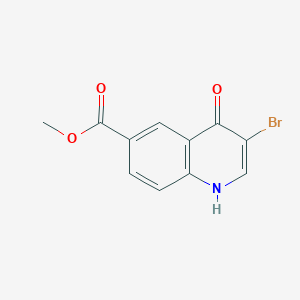
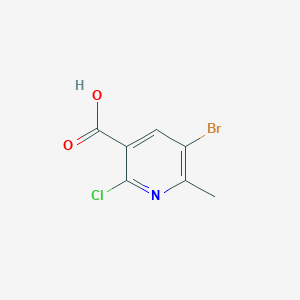


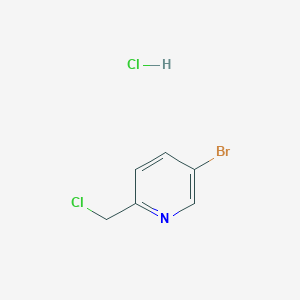



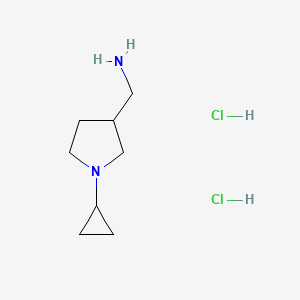

![1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B1524799.png)

